tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate
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Overview
Description
tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its indazole core, which is a bicyclic structure containing both benzene and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.
Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the indazole ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl-1H-indazole-3-carboxamide: Lacks the Boc protecting group, leading to different chemical properties and reactivity.
N-Methyl-1-(tert-butyloxycarbonyl)-1H-indazole-3-carboxamide: Lacks the methoxy group, affecting its biological activity and interactions.
1-(tert-Butyloxycarbonyl)-1H-indazole-3-carboxamide: Lacks both the methoxy and methyl groups, resulting in distinct chemical behavior.
Uniqueness
tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate is unique due to the presence of both the Boc protecting group and the methoxy and methyl substituents
Properties
CAS No. |
887577-66-4 |
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Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 |
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)18-11-9-7-6-8-10(11)12(16-18)13(19)17(4)21-5/h6-9H,1-5H3 |
InChI Key |
QZAKIVCWZRXKBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)N(C)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)N(C)OC |
Origin of Product |
United States |
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